Ethane-1,2-diylbis(phenylarsinic acid)
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Overview
Description
Ethane-1,2-diylbis(phenylarsinic acid) is an organoarsenic compound characterized by the presence of two phenylarsinic acid groups connected by an ethane-1,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diylbis(phenylarsinic acid) typically involves the reaction of phenylarsinic acid with ethylene dibromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by phenylarsinic acid groups. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process.
Industrial Production Methods
Industrial production of ethane-1,2-diylbis(phenylarsinic acid) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diylbis(phenylarsinic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the arsenic atoms to lower oxidation states.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while reduction can produce arsenic hydrides.
Scientific Research Applications
Ethane-1,2-diylbis(phenylarsinic acid) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and coordination polymers.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anticancer and antimicrobial properties.
Medicine: Research explores its use in drug development and as a diagnostic agent.
Industry: It is utilized in the production of specialized materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethane-1,2-diylbis(phenylarsinic acid) involves its interaction with biological molecules, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Phenylarsinic acid: A simpler analog with one phenylarsinic acid group.
Ethane-1,2-diylbis(oxy)diisophthalic acid: A structurally related compound with similar coordination properties.
Diaminobis(phenolato)-bis(alkoxo) titanium(IV) complexes: Compounds with similar ligand structures used in anticancer research.
Uniqueness
Ethane-1,2-diylbis(phenylarsinic acid) is unique due to its dual phenylarsinic acid groups connected by an ethane-1,2-diyl bridge, which imparts distinct chemical and biological properties
Properties
CAS No. |
20717-68-4 |
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Molecular Formula |
C14H16As2O4 |
Molecular Weight |
398.12 g/mol |
IUPAC Name |
2-[hydroxy(phenyl)arsoryl]ethyl-phenylarsinic acid |
InChI |
InChI=1S/C14H16As2O4/c17-15(18,13-7-3-1-4-8-13)11-12-16(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)(H,19,20) |
InChI Key |
NUUNLHVUMYOIDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](=O)(CC[As](=O)(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
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